Ethynodiol
Overview
Description
Etynodiol, also known as ethynodiol, is a steroidal progestin belonging to the 19-nortestosterone group. It is structurally related to norethisterone and lynestrenol, differing primarily in its C3 substituent. Etynodiol has a hydroxyl group at the C3 position, whereas norethisterone has a ketone and lynestrenol has no substituent at C3 . Etynodiol is a prodrug of norethisterone and is converted immediately and completely into norethisterone .
Mechanism of Action
Target of Action
Ethynodiol, also known as this compound diacetate, is a synthetic progestational hormone . It primarily targets the progesterone and estrogen receptors . These receptors are found in various cells, including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
This compound diacetate works by binding to the progesterone and estrogen receptors, thereby exerting its contraceptive effects . It tricks the body processes into thinking that ovulation has already occurred by maintaining high levels of synthetic progesterone . This action prevents the release of eggs from the ovaries .
Biochemical Pathways
This compound is a prodrug of norethisterone . It is converted immediately and completely into norethisterone in the body, with this compound occurring as an intermediate . This conversion is part of the biochemical pathway that allows this compound to exert its contraceptive effects.
Pharmacokinetics
It is known that this compound diacetate is taken orally . As a prodrug, it is converted into its active form, norethisterone, in the body .
Result of Action
The primary result of this compound’s action is the prevention of pregnancy . By maintaining high levels of synthetic progesterone, it prevents ovulation and thus, the possibility of fertilization . This makes it an effective oral contraceptive when used correctly.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . .
Biochemical Analysis
Biochemical Properties
Ethynodiol is a prodrug of norethisterone and is converted immediately and completely into norethisterone . It interacts with enzymes and proteins involved in this conversion process. The nature of these interactions involves enzymatic reactions that facilitate the conversion of this compound into norethisterone .
Cellular Effects
This compound diacetate, the derivative of this compound, is used as a female contraceptive . It is a progestin or a synthetic form of the naturally occurring female sex hormone, progesterone . In a woman’s normal menstrual cycle, an egg matures and is released from the ovaries (ovulation). This compound diacetate tricks the body processes into thinking that ovulation has already occurred, by maintaining high levels of the synthetic progesterone . This prevents the release of eggs from the ovaries .
Molecular Mechanism
This compound diacetate exerts its effects at the molecular level by binding to the progesterone and estrogen receptors . This binding interaction influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
This compound is an intermediate in the conversion of the prodrug lynestrenol into norethisterone This suggests that this compound is involved in the metabolic pathways of these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of etynodiol involves multiple steps. One common method includes the conversion of norethisterone to etynodiol through a series of chemical reactions.
Industrial Production Methods: Industrial production of etynodiol often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Etynodiol undergoes various chemical reactions, including:
Oxidation: Etynodiol can be oxidized to form norethisterone.
Reduction: Reduction reactions can convert norethisterone back to etynodiol.
Substitution: Etynodiol can undergo substitution reactions, particularly at the hydroxyl group at the C3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Norethisterone.
Reduction: Etynodiol.
Substitution: Various substituted derivatives of etynodiol.
Scientific Research Applications
Etynodiol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Utilized in the production of pharmaceutical products.
Comparison with Similar Compounds
Norethisterone: Structurally similar but has a ketone at the C3 position.
Lynestrenol: Similar structure but lacks a substituent at the C3 position.
Uniqueness: Etynodiol’s unique feature is the hydroxyl group at the C3 position, which differentiates it from norethisterone and lynestrenol. This structural difference influences its pharmacokinetics and pharmacodynamics, making it a valuable compound in hormonal therapies .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,14-18,21-22H,4-11H2,2H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYILPERKVHXLNF-QMNUTNMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023025 | |
Record name | Ethynodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility in double-distilled water, 0.26 mg/L /Ethynodiol diacetate/ | |
Record name | Ethynodiol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Combination oral contraceptives act primarily by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations in the genital tract, including changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation) may also contribute to contraceptive effectiveness., Progesterone increases urinary sodium excretion at least in part by competition for renal mineralocorticoid receptors. In contrast, synthetic progestagens do not increase sodium excretion or even cause a slight sodium retention. /Investigators/ therefore compared the ability of progesterone and 12 progesterone like compounds to displace [3H]aldosterone from binding at cytoplasmic mineralocorticoid receptors in rat kidney. All synthetic progesteronelike steroids were less active than progesterone in competing with [3H]aldosterone for the receptor binding: progesterone 100%, 11 beta-OH progesterone 50%, 17 alpha OH-progesterone 24% and 16 alpha-methyl-progesterone 3%. Derivates of 17 alpha OH-progesterone (medrogestone 5%, dydrogestone 4%, medroxy progesterone-acetate 2% and chlormadinone-acetate 0.5%) were more potent than 19-nor-testosterone derivates: ethisterone 1%, norethisterone less than 1%, norethindrone less than 1%, norethyl-nodrel less than 1%, and ethynodiol-diacetate less than 1%. The decreased affinity of synthetic progestins for mineralocorticoid receptors explains in part the lack of natriuretic activity of these compounds. | |
Record name | Ethynodiol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1231-93-2 | |
Record name | Ethynodiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etynodiol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etynodiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13866 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethynodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etynodiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYNODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E01C36A9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethynodiol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals from methanol + water. MW: 384.51. MP: approximately 126-127 °C. Spcific optical rotation: =72.5 deg at 25 °C/D (chlorform) /Ethyndiol diacetate/ | |
Record name | Ethynodiol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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